molecular formula C16H15FN2O4S B4653463 5-[(3-{[(2-fluorophenyl)amino]carbonyl}-2-thienyl)amino]-5-oxopentanoic acid

5-[(3-{[(2-fluorophenyl)amino]carbonyl}-2-thienyl)amino]-5-oxopentanoic acid

Cat. No. B4653463
M. Wt: 350.4 g/mol
InChI Key: SZTSRZBQVGFGCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[(3-{[(2-fluorophenyl)amino]carbonyl}-2-thienyl)amino]-5-oxopentanoic acid, also known as FTAA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biomedical research. FTAA is a fluorescent probe that binds to amyloid fibrils, which are associated with various neurodegenerative diseases such as Alzheimer's and Parkinson's.

Scientific Research Applications

5-[(3-{[(2-fluorophenyl)amino]carbonyl}-2-thienyl)amino]-5-oxopentanoic acid has been extensively used as a fluorescent probe to detect amyloid fibrils in vitro and in vivo. Amyloid fibrils are associated with various neurodegenerative diseases such as Alzheimer's and Parkinson's. 5-[(3-{[(2-fluorophenyl)amino]carbonyl}-2-thienyl)amino]-5-oxopentanoic acid has been shown to specifically bind to amyloid fibrils and emit fluorescence, which allows for the detection and quantification of fibrils. 5-[(3-{[(2-fluorophenyl)amino]carbonyl}-2-thienyl)amino]-5-oxopentanoic acid has also been used to study the formation and aggregation of amyloid fibrils in vitro.

Mechanism of Action

5-[(3-{[(2-fluorophenyl)amino]carbonyl}-2-thienyl)amino]-5-oxopentanoic acid binds to amyloid fibrils through hydrogen bonding and hydrophobic interactions. The binding of 5-[(3-{[(2-fluorophenyl)amino]carbonyl}-2-thienyl)amino]-5-oxopentanoic acid induces a conformational change in the fibrils, which leads to an increase in fluorescence intensity. The mechanism of action of 5-[(3-{[(2-fluorophenyl)amino]carbonyl}-2-thienyl)amino]-5-oxopentanoic acid is similar to that of Thioflavin T, another commonly used fluorescent probe for amyloid fibrils.
Biochemical and Physiological Effects:
5-[(3-{[(2-fluorophenyl)amino]carbonyl}-2-thienyl)amino]-5-oxopentanoic acid has been shown to have no significant biochemical or physiological effects on cells or organisms. 5-[(3-{[(2-fluorophenyl)amino]carbonyl}-2-thienyl)amino]-5-oxopentanoic acid specifically binds to amyloid fibrils and does not interact with other cellular components.

Advantages and Limitations for Lab Experiments

5-[(3-{[(2-fluorophenyl)amino]carbonyl}-2-thienyl)amino]-5-oxopentanoic acid has several advantages over other fluorescent probes for amyloid fibrils. 5-[(3-{[(2-fluorophenyl)amino]carbonyl}-2-thienyl)amino]-5-oxopentanoic acid has a higher binding affinity for fibrils and emits fluorescence at a longer wavelength, which reduces background fluorescence. 5-[(3-{[(2-fluorophenyl)amino]carbonyl}-2-thienyl)amino]-5-oxopentanoic acid also has a lower toxicity than other probes such as Thioflavin T. However, 5-[(3-{[(2-fluorophenyl)amino]carbonyl}-2-thienyl)amino]-5-oxopentanoic acid has limitations in terms of its specificity for amyloid fibrils. 5-[(3-{[(2-fluorophenyl)amino]carbonyl}-2-thienyl)amino]-5-oxopentanoic acid has been shown to bind to non-amyloid aggregates, which can lead to false positives in experiments.

Future Directions

There are several future directions for the use of 5-[(3-{[(2-fluorophenyl)amino]carbonyl}-2-thienyl)amino]-5-oxopentanoic acid in biomedical research. 5-[(3-{[(2-fluorophenyl)amino]carbonyl}-2-thienyl)amino]-5-oxopentanoic acid can be used to study the formation and aggregation of amyloid fibrils in vivo, which can provide insights into the pathogenesis of neurodegenerative diseases. 5-[(3-{[(2-fluorophenyl)amino]carbonyl}-2-thienyl)amino]-5-oxopentanoic acid can also be used to develop diagnostic tools for the detection of amyloid fibrils in patients with neurodegenerative diseases. Additionally, 5-[(3-{[(2-fluorophenyl)amino]carbonyl}-2-thienyl)amino]-5-oxopentanoic acid can be used to screen for potential drugs that can prevent or reduce the formation of amyloid fibrils.

properties

IUPAC Name

5-[[3-[(2-fluorophenyl)carbamoyl]thiophen-2-yl]amino]-5-oxopentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FN2O4S/c17-11-4-1-2-5-12(11)18-15(23)10-8-9-24-16(10)19-13(20)6-3-7-14(21)22/h1-2,4-5,8-9H,3,6-7H2,(H,18,23)(H,19,20)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZTSRZBQVGFGCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C2=C(SC=C2)NC(=O)CCCC(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-({3-[(2-Fluorophenyl)carbamoyl]thiophen-2-yl}amino)-5-oxopentanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-[(3-{[(2-fluorophenyl)amino]carbonyl}-2-thienyl)amino]-5-oxopentanoic acid
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5-[(3-{[(2-fluorophenyl)amino]carbonyl}-2-thienyl)amino]-5-oxopentanoic acid
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5-[(3-{[(2-fluorophenyl)amino]carbonyl}-2-thienyl)amino]-5-oxopentanoic acid
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5-[(3-{[(2-fluorophenyl)amino]carbonyl}-2-thienyl)amino]-5-oxopentanoic acid
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5-[(3-{[(2-fluorophenyl)amino]carbonyl}-2-thienyl)amino]-5-oxopentanoic acid
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5-[(3-{[(2-fluorophenyl)amino]carbonyl}-2-thienyl)amino]-5-oxopentanoic acid

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